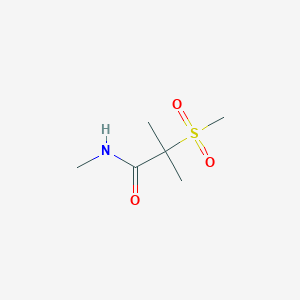
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine is a complex organic compound that features both indole and pyrazole moieties
Preparation Methods
The synthesis of 1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-3-amine: This compound differs in the position of the amine group on the pyrazole ring.
1-(2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl)-1H-pyrazol-5-amine:
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-[2-(5,6-dimethoxyindol-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C15H18N4O2/c1-20-14-7-11-3-4-18(13(11)8-15(14)21-2)5-6-19-10-12(16)9-17-19/h3-4,7-10H,5-6,16H2,1-2H3 |
InChI Key |
QGXVBMKHNQMUAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2CCN3C=C(C=N3)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol](/img/structure/B8379837.png)
![9-Benzyl-7,7,11,11-tetrafluoro-1,5-dithia-9-azaspiro[5.5]undecane](/img/structure/B8379839.png)
![4-(5-amino-2-(2,4-difluorophenoxy)phenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8379847.png)
![{4-Chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid](/img/structure/B8379872.png)

![2-[(1-Benzothien-2-ylcarbonyl)amino]nicotinic acid](/img/structure/B8379876.png)








